molecular formula C₇H₂D₇N B1140220 2-Toluidine-d7 CAS No. 68408-22-0

2-Toluidine-d7

Cat. No. B1140220
CAS RN: 68408-22-0
M. Wt: 114.2
InChI Key:
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Patent
US04625062

Procedure details

The same catalytic reduction reaction as in Example 1 was carried out except that o-nitrotoluene was used in an amount of 68.6 g (0.5 mole), and 68.6 g of glacial acetic acid was used instead of distilled water. The reaction required a period of 220 minutes with the absorption of 26.4 liters of hydrogen until its termination. The reaction solution was worked up in the same way as in Example 1 to give 9.0 g of o-toluidine and 53.1 g (yield 76.6%) of 2-methyl-4-methoxyaniline. The 2-methyl-4-methoxyaniline was found to have a purity of 99.0% by gas chromatography.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
68.6 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[CH3:10])([O-])=O.[C:11](O)(=[O:13])C>O>[NH2:1][C:4]1[C:5]([CH3:10])=[CH:6][CH:7]=[CH:8][CH:9]=1.[CH3:10][C:5]1[CH:6]=[C:7]([O:13][CH3:11])[CH:8]=[CH:9][C:4]=1[NH2:1]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC=C1)C
Step Two
Name
Quantity
68.6 g
Type
reactant
Smiles
C(C)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The same catalytic reduction reaction as in Example 1
CUSTOM
Type
CUSTOM
Details
The reaction
CUSTOM
Type
CUSTOM
Details
required a period of 220 minutes with the absorption of 26.4 liters of hydrogen until its termination
Duration
220 min

Outcomes

Product
Name
Type
product
Smiles
NC=1C(=CC=CC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 9 g
Name
Type
product
Smiles
CC1=C(N)C=CC(=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 53.1 g
YIELD: PERCENTYIELD 76.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04625062

Procedure details

The same catalytic reduction reaction as in Example 1 was carried out except that o-nitrotoluene was used in an amount of 68.6 g (0.5 mole), and 68.6 g of glacial acetic acid was used instead of distilled water. The reaction required a period of 220 minutes with the absorption of 26.4 liters of hydrogen until its termination. The reaction solution was worked up in the same way as in Example 1 to give 9.0 g of o-toluidine and 53.1 g (yield 76.6%) of 2-methyl-4-methoxyaniline. The 2-methyl-4-methoxyaniline was found to have a purity of 99.0% by gas chromatography.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
68.6 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[CH3:10])([O-])=O.[C:11](O)(=[O:13])C>O>[NH2:1][C:4]1[C:5]([CH3:10])=[CH:6][CH:7]=[CH:8][CH:9]=1.[CH3:10][C:5]1[CH:6]=[C:7]([O:13][CH3:11])[CH:8]=[CH:9][C:4]=1[NH2:1]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC=C1)C
Step Two
Name
Quantity
68.6 g
Type
reactant
Smiles
C(C)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The same catalytic reduction reaction as in Example 1
CUSTOM
Type
CUSTOM
Details
The reaction
CUSTOM
Type
CUSTOM
Details
required a period of 220 minutes with the absorption of 26.4 liters of hydrogen until its termination
Duration
220 min

Outcomes

Product
Name
Type
product
Smiles
NC=1C(=CC=CC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 9 g
Name
Type
product
Smiles
CC1=C(N)C=CC(=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 53.1 g
YIELD: PERCENTYIELD 76.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04625062

Procedure details

The same catalytic reduction reaction as in Example 1 was carried out except that o-nitrotoluene was used in an amount of 68.6 g (0.5 mole), and 68.6 g of glacial acetic acid was used instead of distilled water. The reaction required a period of 220 minutes with the absorption of 26.4 liters of hydrogen until its termination. The reaction solution was worked up in the same way as in Example 1 to give 9.0 g of o-toluidine and 53.1 g (yield 76.6%) of 2-methyl-4-methoxyaniline. The 2-methyl-4-methoxyaniline was found to have a purity of 99.0% by gas chromatography.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
68.6 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[CH3:10])([O-])=O.[C:11](O)(=[O:13])C>O>[NH2:1][C:4]1[C:5]([CH3:10])=[CH:6][CH:7]=[CH:8][CH:9]=1.[CH3:10][C:5]1[CH:6]=[C:7]([O:13][CH3:11])[CH:8]=[CH:9][C:4]=1[NH2:1]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC=C1)C
Step Two
Name
Quantity
68.6 g
Type
reactant
Smiles
C(C)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The same catalytic reduction reaction as in Example 1
CUSTOM
Type
CUSTOM
Details
The reaction
CUSTOM
Type
CUSTOM
Details
required a period of 220 minutes with the absorption of 26.4 liters of hydrogen until its termination
Duration
220 min

Outcomes

Product
Name
Type
product
Smiles
NC=1C(=CC=CC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 9 g
Name
Type
product
Smiles
CC1=C(N)C=CC(=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 53.1 g
YIELD: PERCENTYIELD 76.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04625062

Procedure details

The same catalytic reduction reaction as in Example 1 was carried out except that o-nitrotoluene was used in an amount of 68.6 g (0.5 mole), and 68.6 g of glacial acetic acid was used instead of distilled water. The reaction required a period of 220 minutes with the absorption of 26.4 liters of hydrogen until its termination. The reaction solution was worked up in the same way as in Example 1 to give 9.0 g of o-toluidine and 53.1 g (yield 76.6%) of 2-methyl-4-methoxyaniline. The 2-methyl-4-methoxyaniline was found to have a purity of 99.0% by gas chromatography.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
68.6 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[CH3:10])([O-])=O.[C:11](O)(=[O:13])C>O>[NH2:1][C:4]1[C:5]([CH3:10])=[CH:6][CH:7]=[CH:8][CH:9]=1.[CH3:10][C:5]1[CH:6]=[C:7]([O:13][CH3:11])[CH:8]=[CH:9][C:4]=1[NH2:1]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC=C1)C
Step Two
Name
Quantity
68.6 g
Type
reactant
Smiles
C(C)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The same catalytic reduction reaction as in Example 1
CUSTOM
Type
CUSTOM
Details
The reaction
CUSTOM
Type
CUSTOM
Details
required a period of 220 minutes with the absorption of 26.4 liters of hydrogen until its termination
Duration
220 min

Outcomes

Product
Name
Type
product
Smiles
NC=1C(=CC=CC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 9 g
Name
Type
product
Smiles
CC1=C(N)C=CC(=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 53.1 g
YIELD: PERCENTYIELD 76.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.